molecular formula C7H12O B2953415 1-methylcyclopentane-1-carbaldehyde CAS No. 6140-63-2

1-methylcyclopentane-1-carbaldehyde

Cat. No.: B2953415
CAS No.: 6140-63-2
M. Wt: 112.172
InChI Key: ZUGYJALETFVYJV-UHFFFAOYSA-N
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Description

1-Methylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O. It is a colorless to almost colorless liquid and is primarily used in various chemical synthesis processes. The compound is characterized by a cyclopentane ring substituted with a methyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-methylcyclopentanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid catalyst. Another method includes the hydroformylation of 1-methylcyclopentene, where the alkene reacts with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form the aldehyde.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydroformylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the desired aldehyde.

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃).

    Reduction: The aldehyde can be reduced to the corresponding alcohol, 1-methylcyclopentanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), nitric acid (HNO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

    Oxidation: 1-Methylcyclopentane-1-carboxylic acid

    Reduction: 1-Methylcyclopentanol

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

1-Methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity and its use in chemical synthesis.

Comparison with Similar Compounds

    Cyclopentanecarboxaldehyde: Similar structure but lacks the methyl group.

    1-Methylcyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring.

    Cyclohexanecarboxaldehyde: Similar structure but with a six-membered ring and no methyl group.

Uniqueness: 1-Methylcyclopentane-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on a five-membered ring. This combination of functional groups and ring size imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

1-methylcyclopentane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGYJALETFVYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6140-63-2
Record name 1-methylcyclopentane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Pyridinium chlorochromate was prepared by following the procedure of E. J. Corey and J. W. Suggs, Tetrahedron Letters, 31, 2647 (1975). A solution of 11.8 g of 1-methylcyclopentanemethanol in 32 ml of anhydrous methylene chloride was added to a stirred suspension of 39.2 pyridinium chlorochromate in 312 ml of methylene chloride under argon. The resultant dark mixture was stirred for 1.5 hours at ambient temperature. A portion of ether was added to the resultant mixture and then the supernatant was decanted. The remaining dark residue was rinsed several times with ether. The combined ether solutions were filtered through a short pad of Florisil. The resultant solution was concentrated by distillation of ether and then the residue was distilled at 110 mm Hg to yield 6.41 g of 1-methylcyclopentanecarboxaldehyde as a colorless oil: bp 98°-100°; nmr (CDCl3)δ1.12 (3H, s), 1.0-2.2 (8H, m) and 9.50 ppm (1H, s).
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